beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride
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Overview
Description
Beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the piperidine ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base, followed by the addition of ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group, yielding a simpler piperidine derivative.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-Chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Beta-(4-Chlorobenzyl)-1-piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the 4-chlorobenzyl group can enhance binding affinity to certain receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Beta-(4-Chlorobenzyl)-1-piperidine: Lacks the ethanol moiety but shares the piperidine and 4-chlorobenzyl groups.
4-Chlorobenzyl chloride: A precursor in the synthesis of beta-(4-Chlorobenzyl)-1-piperidineethanol hydrochloride.
Piperidine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness: this compound is unique due to the presence of both the 4-chlorobenzyl and ethanol groups, which can confer specific chemical and biological properties
Properties
CAS No. |
7032-54-4 |
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Molecular Formula |
C14H21Cl2NO |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-13-6-4-12(5-7-13)10-14(11-17)16-8-2-1-3-9-16;/h4-7,14,17H,1-3,8-11H2;1H |
InChI Key |
NSVDZLLKHWKPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CC2=CC=C(C=C2)Cl)CO.Cl |
Origin of Product |
United States |
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